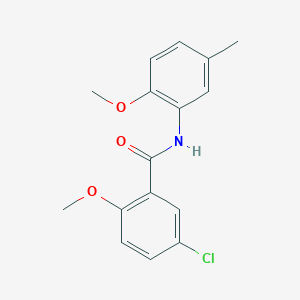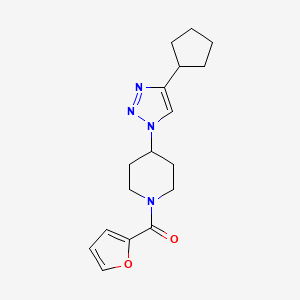![molecular formula C18H18Cl2N2O2S B5004106 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5004106.png)
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a key role in regulating cell death and survival.
作用机制
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide exerts its effects by inhibiting mPTP opening, which is a complex process involving multiple proteins and signaling pathways. The mPTP is a nonselective channel that is normally closed, but can open under certain conditions, such as oxidative stress, calcium overload, and mitochondrial dysfunction. When the mPTP opens, it allows the uncontrolled influx of ions and solutes into the mitochondrial matrix, which can lead to mitochondrial swelling, membrane depolarization, and ultimately cell death. This compound binds to a specific site on the mPTP and prevents its opening, thereby preserving mitochondrial function and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial swelling, the maintenance of mitochondrial membrane potential, the reduction of reactive oxygen species (ROS) production, and the prevention of cytochrome c release. In addition, this compound has been shown to improve cardiac function in animal models of myocardial infarction and heart failure, and to protect against neuronal damage in models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for the mPTP, which allows researchers to study the role of this channel in various cellular processes. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic development. However, there are also some limitations to using this compound in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as pH and temperature.
未来方向
There are many potential future directions for research on 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the mPTP, which could have therapeutic applications in a variety of diseases. Another area of research is the identification of the upstream signaling pathways that regulate mPTP opening, which could lead to the development of novel therapeutic targets. Finally, there is a need for further studies to investigate the long-term effects of this compound on mitochondrial function and cell survival, as well as its potential interactions with other drugs and compounds.
合成方法
The synthesis of 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 3,5-dichloroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate, which is then reacted with 3-aminobenzoic acid and butylamine to produce the final product. The purity and yield of this compound can be optimized through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its role in regulating cell death and survival. This compound has been shown to inhibit mPTP opening, which can prevent cell death in a variety of cell types, including cardiomyocytes, neurons, and cancer cells. In addition, this compound has been used to study the role of mPTP in various disease states, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer.
属性
IUPAC Name |
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-7-24-16-6-4-5-12(8-16)17(23)22-18(25)21-15-10-13(19)9-14(20)11-15/h4-6,8-11H,2-3,7H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJGMKVMTYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004039.png)
![4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine](/img/structure/B5004046.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)


![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)
![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)

![N-(2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5004085.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5004093.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004118.png)
![2,2'-(1,3-propanediyl)bis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5004119.png)